
A Comparative Analysis of BMS-933043 and
EVP-6124 in Preclinical Cognitive Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-933043

Cat. No.: B606270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two selective α7 nicotinic

acetylcholine receptor (nAChR) partial agonists, BMS-933043 and EVP-6124 (also known as

encenicline), in preclinical models of cognition. The following sections detail their performance,

the experimental protocols used for evaluation, and the underlying signaling pathways.

Efficacy in Preclinical Cognitive Models
Both BMS-933043 and EVP-6124 have demonstrated pro-cognitive effects in various animal

models. A key distinction observed in a head-to-head comparison is the dose-response

relationship, with BMS-933043 showing efficacy across a broader dose range compared to the

narrower effective dose window of EVP-6124, which exhibits a more pronounced inverted-U

shaped dose-effect curve[1].

In Vitro Characterization
A direct comparison of the two compounds using voltage clamp electrophysiology on HEK293

cells expressing human α7 nAChRs revealed differences in their intrinsic activity. Relative to

acetylcholine, EVP-6124 demonstrated higher intrinsic activity based on both peak current

response (32% for EVP-6124 vs. 24% for BMS-933043) and net charge (136% for EVP-6124

vs. 78% for BMS-933043)[1].
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Compound Target
Mechanism of
Action

In Vitro Potency
(EC50)

BMS-933043 α7 nAChR Partial Agonist
23.4 nM (rat α7

nAChR)[2]

EVP-6124 α7 nAChR Partial Agonist

Ki = 9.98 nM

(displacement of [3H]-

MLA)[3]

Preclinical Efficacy Data
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Cognitive
Model

Species Compound Dose Key Findings

Visuo-spatial

Paired

Associates

Learning (vsPAL)

- Scopolamine-

induced deficit

Non-human

primates
BMS-933043 0.03 - 0.3 mg/kg

Ameliorated

scopolamine-

induced cognitive

deficits across a

10-fold dose

range[1].

EVP-6124 0.03 mg/kg

Effective at a

single dose only,

with higher

doses losing

efficacy[1].

Novel Object

Recognition

(NOR) -

Scopolamine-

induced deficit

Rats EVP-6124 0.3 mg/kg, p.o.

Significantly

restored memory

function[3][4].

Novel Object

Recognition

(NOR) - Natural

forgetting

Rats EVP-6124 0.3 mg/kg, p.o.

Improved

memory with a

24-hour retention

time[3][4].

Neurotransmitter

Efflux
Rats EVP-6124 0.1 mg/kg, s.c.

Increased

dopamine,

acetylcholine,

and glutamate

efflux in the

medial prefrontal

cortex and

nucleus

accumbens[5].
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The pro-cognitive effects of both BMS-933043 and EVP-6124 are mediated through the

activation of the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions

critical for learning and memory.
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Caption: α7 nAChR signaling pathway activated by partial agonists.
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Day 1: Habituation

Day 2: Training & Testing

Animal explores open field arena
(5-10 minutes)

Animal explores arena with two identical objects (A + A)
(5-10 minutes)

24 hours

Retention Interval
(e.g., 1 hour or 24 hours)

Animal explores arena with one familiar and one novel object (A + B)
(5-10 minutes)

Measure time spent exploring each object

Calculate Discrimination Index:
(Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar)

Click to download full resolution via product page

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Experimental Protocols
Detailed methodologies for key preclinical cognitive models are provided below.

Novel Object Recognition (NOR) Test
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The NOR test is a widely used assay to evaluate learning and memory in rodents, leveraging

their innate preference for novelty[6][7].

1. Apparatus:

An open-field arena, typically square or circular, made of a non-porous material for easy

cleaning.

A set of objects that vary in shape, color, and texture but are of similar size and complexity to

avoid innate preferences. Objects should be heavy enough that the animal cannot displace

them.

2. Procedure:

Habituation Phase (Day 1): The animal is allowed to freely explore the empty arena for 5-10

minutes to acclimate to the environment[8].

Training/Familiarization Phase (Day 2): Two identical objects are placed in opposite corners

of the arena. The animal is placed in the center of the arena and allowed to explore the

objects for a set period (e.g., 5-10 minutes)[6][8].

Retention Interval: Following the training phase, the animal is returned to its home cage for a

specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

Testing Phase (Day 2): One of the familiar objects is replaced with a novel object. The animal

is returned to the arena and the time spent actively exploring each object (e.g., sniffing,

touching with nose or paws) is recorded for a set period (e.g., 5-10 minutes)[6][8].

3. Data Analysis:

A discrimination index is calculated to quantify recognition memory. A positive index indicates

that the animal spent more time exploring the novel object, suggesting it remembers the

familiar one.

Morris Water Maze (MWM)
The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning

and memory[9].
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1. Apparatus:

A large circular pool (e.g., 1.2-2.0 meters in diameter) filled with water made opaque with

non-toxic paint or powdered milk[10].

An escape platform submerged just below the water's surface.

Various distal visual cues are placed around the room and remain in fixed positions

throughout the experiment.

2. Procedure:

Acquisition/Training Phase (Multiple Days):

The animal is placed in the water at one of several predetermined start locations, facing

the wall of the pool[9].

The animal must swim to find the hidden escape platform. The time taken to find the

platform (escape latency) is recorded.

If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently

guided to it[10].

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds)

before the next trial begins from a different start location.

This is typically repeated for several trials per day over several consecutive days.

Probe Trial (Final Day):

The escape platform is removed from the pool.

The animal is allowed to swim freely for a set duration (e.g., 60 seconds)[11].

The time spent in the target quadrant (where the platform was previously located) is

recorded as a measure of spatial memory retention.

3. Data Analysis:
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During the acquisition phase, a decrease in escape latency across days indicates learning.

In the probe trial, a significant preference for the target quadrant over the other quadrants

indicates robust spatial memory.

Clinical Context
While preclinical data provides a foundational comparison, it is important to note the clinical

development trajectories of these compounds. EVP-6124 (encenicline) advanced to Phase 3

clinical trials for Alzheimer's disease and schizophrenia. Initial Phase 2b trials in Alzheimer's

disease showed statistically significant improvements in cognition and clinical function at a 2.0

mg dose[12][13]. However, subsequent Phase 3 trials for schizophrenia did not show a

statistically significant difference between encenicline and placebo[14]. Information on the

clinical development of BMS-933043 is less publicly available, though Bristol-Myers Squibb

continues to investigate novel treatments for cognitive impairment in Alzheimer's disease[15]

[16][17].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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